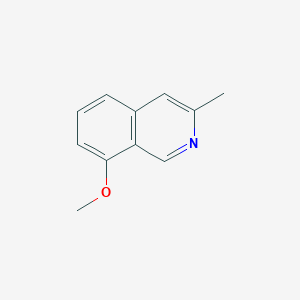![molecular formula C10H13FO2 B3075911 [3-Fluoro-4-(propan-2-yloxy)phenyl]methanol CAS No. 1037139-83-5](/img/structure/B3075911.png)
[3-Fluoro-4-(propan-2-yloxy)phenyl]methanol
Übersicht
Beschreibung
[3-Fluoro-4-(propan-2-yloxy)phenyl]methanol (FOPM) is an organic compound with a unique structure and properties. FOPM is a member of the phenol family, and is a highly reactive compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. FOPM has been studied extensively in recent years, and its potential for use in a variety of scientific research applications is currently being explored.
Wissenschaftliche Forschungsanwendungen
Spectroelectrochemistry and Metallophthalocyanines
Introduction: Phthalocyanines (Pcs) are versatile compounds studied across scientific disciplines due to their applications in chemical sensors, catalysts, photodynamic therapy, and more . FPOM, with its unique structure, offers exciting possibilities.
Synthesis and Characterization: Researchers synthesized peripherally tetra-substituted metallophthalocyanines containing 4- [3- (4- { [3 (trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups. These compounds include H2Pc, Co(II), Cu(II), Ni(II), and Fe(II) phthalocyanines. Characterization techniques (IR, 1H NMR, 13C NMR, UV–Vis, mass spectroscopy, and elemental analysis) confirmed their structures.
Electrochemical Properties: The electrochemical behavior of these complexes was studied using cyclic voltammetry (CV) and square wave voltammetry (SWV) in dimethylformamide (DMF) on a glassy carbon electrode. The results revealed either metal-based or ligand-based diffusion-controlled electron transfer properties.
Spectroelectrochemical Insights: Researchers used spectroelectrochemical measurements to understand electron-transfer steps and assign redox couples. In situ UV–Vis spectral changes during redox reactions highlighted the applicability of these complexes in electrochemical technologies.
Materials Science Applications
FPOM’s molecular formula (C10H13FO2) suggests its potential in materials science. Consider its use in:
Drug Design and Docking Studies
FPOM derivatives can be computationally docked to protein targets. For instance:
- c-Met Kinase Inhibition : Investigate FPOM derivatives’ binding orientations and active conformations when complexed with c-Met kinase. Such studies aid drug design and optimization .
Eigenschaften
IUPAC Name |
(3-fluoro-4-propan-2-yloxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXAJVJNHNRBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-isopropoxyphenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



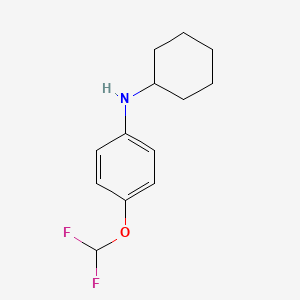
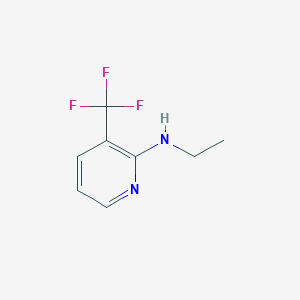
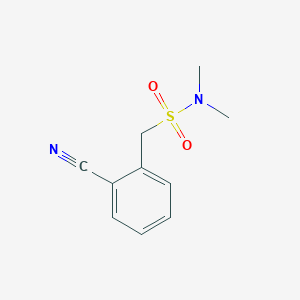
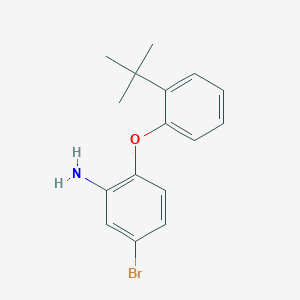

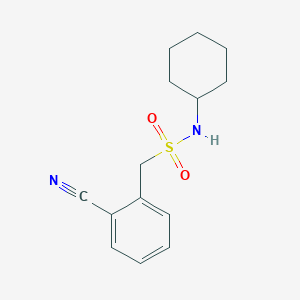

![cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methylMethanesulfonate](/img/structure/B3075882.png)
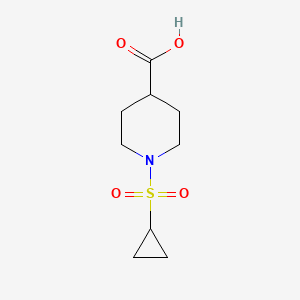
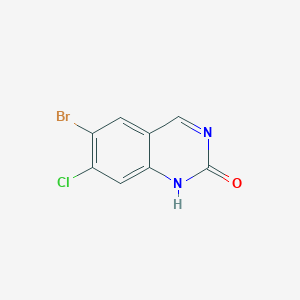
![[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B3075910.png)
![[2-(4-Isopropylphenoxy)phenyl]methanol](/img/structure/B3075915.png)
![2-{[(2-Fluoro-5-methylphenyl)amino]methyl}phenol](/img/structure/B3075921.png)
